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Introduction
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer

enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate

both hydrophilic and lipophilic agents make them ideal drug delivery systems. IR-825 is a near-

infrared (NIR) cyanine dye with strong absorbance in the NIR region, making it an excellent

photothermal agent for therapeutic applications. When encapsulated within liposomes, the

stability and biocompatibility of IR-825 are enhanced, and its circulation time in vivo can be

prolonged, allowing for effective accumulation in target tissues, such as tumors. Upon

irradiation with an NIR laser, IR-825 converts light energy into heat, inducing localized

hyperthermia and subsequent cell death. This document provides detailed protocols for the

preparation and characterization of IR-825 loaded liposomes.

Data Presentation
The following tables summarize typical quantitative data for liposomal formulations. The

specific values for IR-825 loaded liposomes can be optimized based on the chosen lipid

composition and preparation method.

Table 1: Typical Lipid Compositions for Liposome Formulation
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Formulation
Lipid Composition (molar
ratio)

Key Characteristics

1 DPPC:Cholesterol

Forms stable bilayers;

cholesterol modulates

membrane fluidity.

2
HSPC:Cholesterol:DSPE-

PEG2000 (56:38:5)

PEGylated surface for

prolonged circulation ("stealth"

liposomes).[1]

3 DSPC:Cholesterol (2:1)

High phase transition

temperature for increased

stability.[1]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; HSPC: Hydrogenated Soy

Phosphatidylcholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Cholesterol; DSPE-

PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000]

Table 2: Physicochemical Characteristics of Liposomal Formulations

Parameter Typical Range Measurement Technique

Size (Hydrodynamic Diameter) 80 - 200 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential
-10 to -30 mV (for

neutral/anionic lipids)

Electrophoretic Light

Scattering

Encapsulation Efficiency

(EE%)
> 80% for hydrophobic drugs UV-Vis Spectroscopy, HPLC

Drug Loading Content (LC%) 1 - 5% (w/w) UV-Vis Spectroscopy, HPLC

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9118483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9118483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Preparation of IR-825 Loaded Liposomes by
Thin-Film Hydration
This is a widely used method for preparing liposomes, particularly for lipophilic drugs like IR-
825 which will be incorporated into the lipid bilayer.[2]

Materials:

Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000)

IR-825

Chloroform and Methanol (or other suitable organic solvent mixture)

Phosphate Buffered Saline (PBS), pH 7.4

Round-bottom flask

Rotary evaporator

Water bath

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Syringes

Procedure:

Lipid and Drug Dissolution: In a round-bottom flask, dissolve the desired lipids and IR-825 in

a chloroform/methanol mixture (e.g., 2:1 v/v). Ensure complete dissolution to form a clear

solution.

Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent

under reduced pressure in a water bath set to a temperature above the lipid phase transition

temperature (e.g., 40-50°C). A thin, uniform lipid film containing IR-825 will form on the inner

wall of the flask.
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Drying: Further dry the lipid film under a high vacuum for at least 2 hours (or overnight) to

remove any residual organic solvent.

Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The

temperature of the PBS should also be above the lipid phase transition temperature. Agitate

the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming

multilamellar vesicles (MLVs). This process may take 30-60 minutes.

Size Reduction (Extrusion): To obtain unilamellar vesicles (ULVs) with a uniform size

distribution, the MLV suspension is extruded through polycarbonate membranes of a defined

pore size (e.g., 100 nm). Assemble the extruder with the desired membrane and pass the

liposome suspension through it 11-21 times. Maintain the temperature above the lipid phase

transition temperature throughout the extrusion process.[3]

Purification: To remove unencapsulated IR-825, the liposome suspension can be purified by

size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against

PBS.

Storage: Store the final liposome suspension at 4°C. Do not freeze.

Protocol 2: Characterization of IR-825 Loaded
Liposomes
2.1 Size, Polydispersity Index (PDI), and Zeta Potential

Dilute a small aliquot of the liposome suspension in PBS.

Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the

hydrodynamic diameter (size) and PDI.

For zeta potential measurement, dilute the sample in deionized water or a low ionic strength

buffer and analyze using the same instrument equipped with an electrode for electrophoretic

light scattering.

2.2 Encapsulation Efficiency (EE%) and Drug Loading Content (LC%)
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This protocol involves separating the encapsulated IR-825 from the unencapsulated (free) drug

and then quantifying both.

Materials:

IR-825 loaded liposome suspension

Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO) or size exclusion

chromatography columns

Methanol or another suitable organic solvent to lyse the liposomes

UV-Vis Spectrophotometer

Procedure:

Separation of Free Drug:

Centrifugation Method: Place a known volume of the liposome suspension into a

centrifugal filter unit and centrifuge according to the manufacturer's instructions. The

filtrate will contain the free, unencapsulated IR-825.

Size Exclusion Chromatography: Pass a known volume of the liposome suspension

through a pre-packed size exclusion column. The liposomes will elute first, followed by the

free drug. Collect the fractions containing the liposomes.

Quantification of Free Drug: Measure the absorbance of the filtrate (from centrifugation) or

the later fractions (from chromatography) using a UV-Vis spectrophotometer at the maximum

absorbance wavelength of IR-825. Determine the concentration of free IR-825 using a

standard curve.

Quantification of Total Drug: Take a known volume of the original (unpurified) liposome

suspension and add an excess of methanol to disrupt the liposomes and release the

encapsulated IR-825. Measure the absorbance to determine the total concentration of IR-
825.

Calculations:
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Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Drug Loading Content (LC%): LC% = (Mass of Encapsulated Drug / Total Mass of Lipids)

x 100

2.3 In Vitro Drug Release Study

This protocol uses a dialysis method to simulate the release of IR-825 from the liposomes over

time.[4]

Materials:

IR-825 loaded liposome suspension

Dialysis tubing (e.g., 12-14 kDa MWCO)

Release buffer (e.g., PBS pH 7.4, or an acidic buffer like pH 5.5 to simulate the tumor

microenvironment)

Shaking incubator or water bath

UV-Vis Spectrophotometer

Procedure:

Pipette a known volume and concentration of the IR-825 loaded liposome suspension into a

dialysis bag.

Seal the dialysis bag and place it into a larger container with a known volume of release

buffer.

Incubate the system at 37°C with gentle agitation.

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the

release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer to

determine the concentration of released IR-825.
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Calculate the cumulative percentage of drug release at each time point.

Protocol 3: In Vitro Cellular Studies
3.1 Cell Culture

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, U87-MG for glioblastoma)

in appropriate cell culture medium supplemented with fetal bovine serum (FBS) and

antibiotics, in a humidified incubator at 37°C with 5% CO2.

3.2 Cytotoxicity Assay (MTT Assay)

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of free IR-825 and IR-825 loaded liposomes.

Include untreated cells as a control.

For the photothermal therapy groups, after a suitable incubation period (e.g., 4-6 hours) to

allow for liposome uptake, irradiate the designated wells with an 808 nm NIR laser at a

specific power density (e.g., 1 W/cm²) for a short duration (e.g., 5 minutes).

Incubate the cells for a further 24-48 hours.

Add MTT reagent to each well and incubate for 4 hours.

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage relative to the untreated control group.

3.3 Cellular Uptake Study

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

Treat the cells with IR-825 loaded liposomes for various time points (e.g., 1, 4, 12 hours).

After incubation, wash the cells with cold PBS to remove non-internalized liposomes.
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Fix the cells with 4% paraformaldehyde.

Stain the cell nuclei with DAPI.

Mount the coverslips on microscope slides and visualize the cellular uptake of the red-

fluorescent IR-825 using a fluorescence or confocal microscope.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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